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Compound of Interest

Compound Name: Triisobutyl citrate

Cat. No.: B1607369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
triisobutyl citrate, a common plasticizer and formulation excipient. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for identification, quantification, and quality control

purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of triisobutyl
citrate. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d6)
at 298K.

1H NMR Data

The 'H NMR spectrum of triisobutyl citrate exhibits characteristic signals corresponding to the

different proton environments in the molecule.
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
5.11 broad singlet - 1H -OH
3.8 doublet 6.4 2H -O-CHz2 (central)
-O-CHz2
3.7 doublet 6.4 4H )
(terminal)
2.87 doublet 15.2 2H -CH2
2.76 doublet 151 2H -CH:
1.79-1.87 multiplet - 2H -CH-
1.56-1.61 multiplet - 1H -CH-
0.84 doublet 6.6 12H -CHs
0.79 doublet 6.6 6H -CHs

13C NMR Data

The 13C NMR spectrum provides detailed information about the carbon skeleton of triisobutyl

citrate.

Chemical Shift (6) ppm Assignment

172.74, 169.61 C=0

73.20 C-OH

71.13,70.31 -O-CH:

43.05 -CH2

30.74, 27.53 -CH-

19.22,19.00 -CHs
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Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like triisobutyl citrate. Electron lonization (El) is a common ionization

method for this purpose.

m/z Relative Intensity
185 Most Abundant

259 High

56 Medium

55 Medium

43 Medium

Infrared (IR) Spectroscopy

A definitive, experimentally-derived IR spectrum for triisobutyl citrate is not readily available in

public databases. However, based on the known functional groups present in the molecule, a

predictive summary of the expected characteristic absorption bands is provided below. This

prediction is based on the analysis of structurally similar compounds such as tributyl citrate and

general IR spectroscopy correlation tables.

Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group

~3500 Broad O-H Stretch Hydroxyl (-OH)

2960-2870 Strong C-H Stretch Alkyl (CHs, CHz, CH)

~1735 Strong C=0 Stretch Ester (C=0)

~1240 Strong C-O Stretch Ester (C-O)

~1100 Strong C-O Stretch Alcohol (C-0)
Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted and optimized for the specific instrumentation and
analytical requirements.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 10-20 mg of triisobutyl citrate.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (Example):
e Spectrometer: 600 MHz NMR Spectrometer
e Temperature: 298 K
e 'HNMR:

o Pulse sequence: zg30

o Number of scans: 16

o Relaxation delay: 1.0 s

o Spectral width: 12 ppm
e 13C NMR:

o Pulse sequence: zgpg30

o Number of scans: 1024

o Relaxation delay: 2.0 s
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o Spectral width: 240 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a stock solution of triisobutyl citrate in a suitable volatile solvent (e.g., ethyl
acetate) at a concentration of 1 mg/mL.

» Perform serial dilutions to obtain a working standard at an appropriate concentration (e.g., 10
pg/mL).

Instrument Parameters (Example):
e Gas Chromatograph:

o Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent.

[e]

Inlet Temperature: 250 °C

o

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5

min.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o

[¢]

Injection Volume: 1 pL (splitless mode).

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C
o Quadrupole Temperature: 150 °C

o Scan Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation:

e Neat Liquid: Place a drop of neat triisobutyl citrate between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin film.

e Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR
absorbance in the regions of interest (e.g., carbon tetrachloride, CClas), and place the solution
in a liquid IR cell.

Instrument Parameters (Example):

e Spectrometer: FTIR Spectrometer
e Detector: DTGS

o Beamsplitter: KBr

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of triisobutyl citrate.
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Workflow for Spectroscopic Analysis of Triisobutyl Citrate

Sample Preparation

Triisobutyl Citrate Sample

Dissolve in DMSO-d6 Dilute in Ethyl Acetate Prepare as Neat Film

]
‘ Spectroscopic Analysis

NMR Data Acquisition
(H and 1C) GC-MS Data Acquisition FTIR Data Acquisition

/ Data Processmgvand Interpretation

Process NMR Spectra
(FT, Phasing, Baseline Correction)

\ ;

Process IR Spectrum

Process Chromatogram and Mass Spectrum (Baseline Correction, Peak Picking)

Structural Elucidation Compound Identification
Purity Assessment

Click to download full resolution via product page
Caption: Spectroscopic Analysis Workflow for Triisobutyl Citrate.

» To cite this document: BenchChem. [Spectroscopic Profile of Triisobutyl Citrate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1607369#triisobutyl-citrate-spectroscopic-data-nmr-
ir-mass-spec]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1607369?utm_src=pdf-body-img
https://www.benchchem.com/product/b1607369?utm_src=pdf-body
https://www.benchchem.com/product/b1607369#triisobutyl-citrate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1607369#triisobutyl-citrate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1607369#triisobutyl-citrate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1607369#triisobutyl-citrate-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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